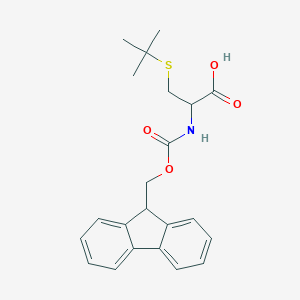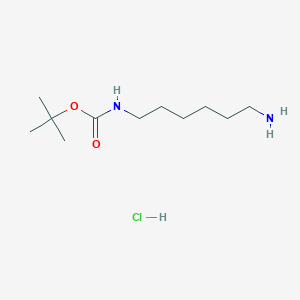
Fmoc-Cys(tBu)-OH
Übersicht
Beschreibung
“Fmoc-Cys(tBu)-OH” is an organic compound commonly used in peptide and protein synthesis . It is a solid substance with a white or similar to white color .
Synthesis Analysis
“Fmoc-Cys(tBu)-OH” is used as an amino acid building block in peptide synthesis . A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold has been reported . The PD is compatible with conventional solid phase peptide synthesis (SPPS), and its applicability has been established in both microwave-assisted SPPS and native chemical ligation (NCL) in a model system .
Molecular Structure Analysis
The molecular formula of “Fmoc-Cys(tBu)-OH” is C22H25NO4S . Its molecular weight is 399.5 g/mol .
Chemical Reactions Analysis
“Fmoc-Cys(tBu)-OH” is used in Fmoc solid-phase peptide synthesis . It is involved in the synthesis of peptides containing multiple disulfide bonds, which frequently relies on orthogonal cysteine protecting groups to engineer the disulfide linkages in a regioselective manner .
Physical And Chemical Properties Analysis
“Fmoc-Cys(tBu)-OH” is a white solid . It is clearly soluble in 1 mmole in 2 ml DMF .
Wissenschaftliche Forschungsanwendungen
Automated Synthesis of Peptide Crypto-Thioesters
“Fmoc-Cys(tBu)-OH” plays a crucial role in the automated Fmoc-based synthesis of peptide crypto-thioesters. This method is essential for creating peptides that can undergo native chemical ligation (NCL), a pivotal reaction for protein synthesis . The stability of “Fmoc-Cys(tBu)-OH” against piperidine treatment makes it a preferred choice in solid-phase peptide synthesis (SPPS), enabling the generation of peptide thioester surrogates without post-synthetic modifications .
Green Chemistry in Peptide Synthesis
The use of “Fmoc-Cys(tBu)-OH” aligns with the principles of green chemistry in peptide synthesis. It allows for the use of greener solvents and reduces the environmental impact of peptide production. The Fmoc/tBu strategy, which includes this compound, is favored for its efficiency and reduced solvent consumption, making it a more sustainable option for peptide synthesis .
Development of Synthetic Peptide Libraries
“Fmoc-Cys(tBu)-OH” is utilized in the development of synthetic peptide libraries, which are instrumental in identifying ligand-binding activity. These libraries are a valuable resource for drug discovery and the study of protein-protein interactions .
Sustainable Solid-Phase Peptide Synthesis
In the context of sustainable solid-phase peptide synthesis (SPPS), “Fmoc-Cys(tBu)-OH” contributes to reducing high solvent consumption. It is part of a strategy that emphasizes the importance of sustainability in the synthesis of peptides, which are increasingly recognized for their therapeutic potential .
Convergent Synthesis of Proteins
The compound is also used in the convergent synthesis of proteins. By facilitating the creation of peptide thioesters, it enables the assembly of complex proteins through NCL, which is a transformative approach in the field of synthetic biology .
Peptide-Based Drug Development
“Fmoc-Cys(tBu)-OH” is integral to the synthesis of peptides that serve as the basis for new drugs. Its role in SPPS is critical for producing peptides with precise structures, which is necessary for the development of peptide-based therapeutics .
Bio-Inspired Design and Catalysis
The design of “Fmoc-Cys(tBu)-OH” is inspired by biological systems, such as intein-mediated protein splicing. This bio-inspired approach leads to faster kinetics in NCL reactions, which is beneficial for synthesizing long, cysteine-rich peptide sequences .
Enhancing Peptide Stability
Lastly, “Fmoc-Cys(tBu)-OH” enhances the stability of peptides during the synthesis process. Its protective group ensures that the amino acid side chains remain intact until the final deprotection step, which is crucial for maintaining the integrity of the synthesized peptides .
Safety And Hazards
Zukünftige Richtungen
The use of “Fmoc-Cys(tBu)-OH” in peptide synthesis is gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Eigenschaften
IUPAC Name |
(2R)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYZHCPEYTWHW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(tBu)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















